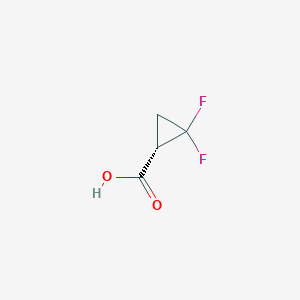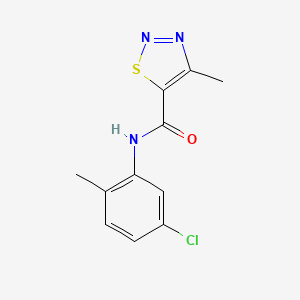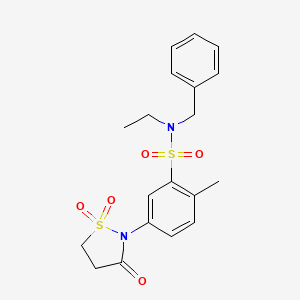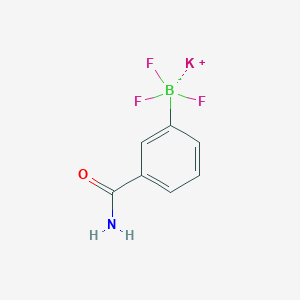![molecular formula C20H22N6O2 B2712921 N-[5-[4-cyano-3-[[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]amino]phenyl]pyrazin-2-yl]cyclopropanecarboxamide CAS No. 1903773-48-7](/img/structure/B2712921.png)
N-[5-[4-cyano-3-[[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]amino]phenyl]pyrazin-2-yl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-[4-cyano-3-[[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]amino]phenyl]pyrazin-2-yl]cyclopropanecarboxamide is a chemical compound with the molecular formula C20H22N6O2 and a molecular weight of 378.436. This compound is part of a patent belonging to the United States. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[4-cyano-3-[[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]amino]phenyl]pyrazin-2-yl]cyclopropanecarboxamide involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic route and reaction conditions are detailed in the patent documentation. Typically, the synthesis involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-[4-cyano-3-[[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]amino]phenyl]pyrazin-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-[5-[4-cyano-3-[[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]amino]phenyl]pyrazin-2-yl]cyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[5-[4-cyano-3-[[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]amino]phenyl]pyrazin-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The detailed mechanism of action is described in scientific literature and patent documentation.
Comparaison Avec Des Composés Similaires
N-[5-[4-cyano-3-[[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]amino]phenyl]pyrazin-2-yl]cyclopropanecarboxamide can be compared with other similar compounds in terms of its chemical structure and properties. Some similar compounds include:
US9994547, Example 9.0: Another compound from the same patent with similar molecular structure and properties.
Other bioactive small molecules: Compounds with similar molecular weights and functional groups.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological and chemical properties that make it suitable for various applications.
Propriétés
IUPAC Name |
N-[5-[4-cyano-3-[[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]amino]phenyl]pyrazin-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-12(20(28)26(2)3)24-16-8-14(6-7-15(16)9-21)17-10-23-18(11-22-17)25-19(27)13-4-5-13/h6-8,10-13,24H,4-5H2,1-3H3,(H,23,25,27)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNYOKOBBMLJCE-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)NC1=C(C=CC(=C1)C2=CN=C(C=N2)NC(=O)C3CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)C)NC1=C(C=CC(=C1)C2=CN=C(C=N2)NC(=O)C3CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(furan-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2712839.png)
![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B2712840.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2712841.png)
![[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl]methanol](/img/structure/B2712844.png)

![N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2712846.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2712847.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-(4-{6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazin-1-yl)ethan-1-one](/img/structure/B2712851.png)
![2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2712852.png)
![(2Z)-2-[(4-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2712855.png)
![12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide](/img/structure/B2712857.png)

